1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea (CAS 894028-59-2) is a synthetic, unsymmetrical urea derivative characterized by a 3-fluorophenyl-substituted pyrrolidinone core and an ortho-tolyl urea moiety. It is primarily offered by chemical vendors as a research reagent with a typical purity of 95%.

Molecular Formula C18H18FN3O2
Molecular Weight 327.359
CAS No. 894028-59-2
Cat. No. B2525214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea
CAS894028-59-2
Molecular FormulaC18H18FN3O2
Molecular Weight327.359
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H18FN3O2/c1-12-5-2-3-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-7-4-6-13(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
InChIKeySKHRZJHPROUDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea: Core Structural and Procurement Context


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea (CAS 894028-59-2) is a synthetic, unsymmetrical urea derivative characterized by a 3-fluorophenyl-substituted pyrrolidinone core and an ortho-tolyl urea moiety . It is primarily offered by chemical vendors as a research reagent with a typical purity of 95% . No peer-reviewed publications or patent examples with quantitative biological data were identified for this specific compound.

Why In-Class Ureas Cannot Substitute for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea Without Data Verification


Close analogs such as the para-tolyl isomer (CAS 894028-72-9) or the non-fluorinated parent 1-(5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea (CAS 1351613-67-6) share the same molecular formula or core but differ critically in the substitution pattern known to influence target binding and pharmacokinetics. Without experimental data, even minor positional isomerism or the absence of a fluorine atom can lead to significant, unpredictable changes in potency, selectivity, or metabolic stability. Therefore, generic substitution without verification is scientifically unsound.

Quantitative Differentiation Evidence for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea


Positional Isomerism: Ortho- vs. Para-Tolyl Substitution

No direct head-to-head data exists. A class-level inference can be drawn from the known impact of methyl positional isomerism in GPCR-targeted urea derivatives, where ortho vs. para substitution often alters steric interactions and potency. [1]

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Fluorine Substitution: 3-Fluorophenyl vs. Non-Fluorinated Core

The presence of a 3-fluorophenyl group is a key differentiator from the non-fluorinated analog 1-(5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea. In similar chemokine receptor antagonists, fluorine substitution at the 3-position of the phenyl ring has been shown to enhance metabolic stability and modulate receptor affinity, though specific data for this compound is unavailable. [1]

Drug Discovery Metabolic Stability Receptor Binding

Pyrrolidinone Core in Chemokine Receptor Antagonism

The compound belongs to the class of pyrrolidinyl phenylureas explored as CCR3 antagonists. A lead compound in this series (not this compound) showed an IC50 of 4.9 nM against CCR3. No data places this specific compound within that SAR. [1]

CCR3 CCR1 Chemokine Antagonism Anti-inflammatory

Recommended Application Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea Based on Available Evidence


Bespoke SAR Library Synthesis for Chemokine Receptor Targets

Given the precedent for pyrrolidinyl phenylureas as CCR3 antagonists [1], this compound can serve as a key analog in a focused library exploring the impact of ortho-tolyl substituents on chemokine receptor selectivity, provided follow-up biological testing is conducted.

Negative Control Isomer in Receptor Binding Assays

Its structural similarity to known active antagonists makes it a potential negative control or tool compound when compared against its para-tolyl isomer or other analogues in assays, to probe the importance of the ortho-substitution pattern.

Metabolic Stability Benchmarking Study

The presence of the 3-fluorophenyl group, a common metabolic stability motif [REFS-1 in Section 3], makes this compound suitable for comparative microsomal stability studies against non-fluorinated analogs to quantify the fluorine effect.

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